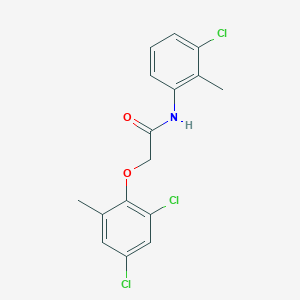
3-(phenylsulfonyl)-10H-phenothiazine 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylsulfonyl)-10H-phenothiazine 5-oxide, commonly known as PSPO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PSPO is a heterocyclic organic compound that belongs to the phenothiazine family and is structurally similar to other phenothiazine derivatives such as chlorpromazine and promethazine. In
Applications De Recherche Scientifique
PSPO has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. PSPO has been reported to possess antioxidant, anti-inflammatory, and antitumor activities. It has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, PSPO has been used as a probe to study the redox properties of biological systems.
Mécanisme D'action
The exact mechanism of action of PSPO is not fully understood, but it is believed to act through multiple pathways. PSPO can scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant and anti-inflammatory effects. PSPO can also modulate the activity of various enzymes and proteins, such as NADPH oxidase and NF-κB, which are involved in oxidative stress and inflammation. Additionally, PSPO can interact with neurotransmitter receptors and ion channels, which may underlie its neuroprotective and cognitive-enhancing effects.
Biochemical and physiological effects:
PSPO has been shown to affect various biochemical and physiological processes in vitro and in vivo. For example, PSPO can reduce the levels of reactive oxygen species and pro-inflammatory cytokines in cells and tissues. PSPO can also increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In animal models, PSPO has been shown to improve memory and learning performance, reduce oxidative stress markers, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
PSPO has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties are well-characterized. Moreover, PSPO is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, PSPO also has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. Furthermore, the exact mechanism of action of PSPO is still not fully understood, which may hinder its clinical development.
Orientations Futures
There are several future directions for research on PSPO. First, further studies are needed to elucidate the exact mechanism of action of PSPO and its effects on various biochemical and physiological processes. Second, more research is needed to explore the potential therapeutic applications of PSPO, particularly in the treatment of neurodegenerative diseases and cancer. Third, the development of novel PSPO derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Finally, the use of PSPO as a probe to study the redox properties of biological systems may provide new insights into the role of oxidative stress in health and disease.
Conclusion:
In conclusion, PSPO is a unique and promising compound that has gained significant attention in the field of scientific research. PSPO has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. PSPO possesses antioxidant, anti-inflammatory, and antitumor activities, and it has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of PSPO and its potential therapeutic applications.
Méthodes De Synthèse
PSPO can be synthesized through several methods, including oxidation of 3-(phenylsulfonyl) phenothiazine with hydrogen peroxide, potassium permanganate, or other oxidizing agents. The yield of PSPO can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-10H-phenothiazine 5-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S2/c20-23-17-9-5-4-8-15(17)19-16-11-10-14(12-18(16)23)24(21,22)13-6-2-1-3-7-13/h1-12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIQGFHOZRESGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4S3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4949864.png)
![5-phenyl-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B4949870.png)

![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate](/img/structure/B4949877.png)


![ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4949904.png)
![1,2-ethanediyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]](/img/structure/B4949911.png)


![1-adamantyl[(2-thienylcarbonyl)amino]acetic acid](/img/structure/B4949954.png)
![5-[(3-acetylphenoxy)methyl]-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4949957.png)
![N-phenyl-3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4949959.png)
![4-[(4-chlorophenyl)sulfonyl]-N-cyclohexyl-1-piperazinecarboxamide](/img/structure/B4949966.png)
